CID 16129684

Description

No data on CID 16129684 is available in the provided evidence.

Properties

InChI |

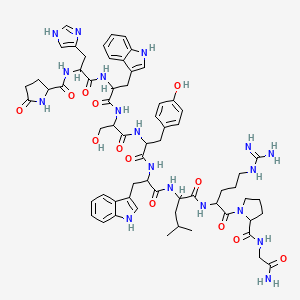

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKHXGOKWPXYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC=N7)NC(=O)C8CCC(=O)N8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H82N18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 16129684 involves specific chemical reactions and conditions. The detailed synthetic route typically includes steps such as condensation reactions, activation of functional groups, and purification processes. The exact conditions, including temperature, pressure, and solvents used, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized methods to ensure high yield and purity. This often involves continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

CID 16129684 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms.

Substitution: In substitution reactions, one functional group in the compound is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the functional groups involved but may include catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

CID 16129684 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

Biology: The compound may be used in studies related to cellular processes and biochemical pathways.

Medicine: Research into its potential therapeutic effects and mechanisms of action is ongoing.

Industry: this compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which CID 16129684 exerts its effects involves interactions with specific molecular targets and pathways These interactions can lead to changes in cellular functions and biochemical processes

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical framework for comparison if CID 16129684 were an oscillatoxin analog:

Hypothetical Data Table for Oscillatoxin Derivatives

- Methylation (e.g., 30-methyl-oscillatoxin D) increases molecular weight and may improve metabolic stability .

- Structural rearrangements (oscillatoxin E/F) correlate with reduced cytotoxicity, suggesting critical functional groups for bioactivity .

General Guidelines for Comparative Analysis

- Physicochemical Properties : LogP, solubility, and polar surface area (e.g., CAS 20358-06-9 has LogP ~1.57–2.85 and solubility 0.249 mg/ml) .

- Synthetic Accessibility : Compounds with lower synthetic complexity scores (e.g., 2.14 for CAS 20358-06-9) are more feasible for large-scale production .

- Bioactivity : CYP enzyme inhibition, BBB permeability, and cytotoxicity are critical metrics for drug-like compounds .

Limitations and Recommendations

Insufficient Data : The absence of this compound in the evidence prevents a direct comparison.

Potential Solutions: Cross-reference PubChem, SciFinder, or Reaxys for structural and bioactivity data. Analyze analogs (e.g., oscillatoxins in ) if this compound belongs to this class. Apply computational tools (e.g., molecular docking, QSAR) to predict properties if experimental data is unavailable.

Q & A

Basic Research Questions

Q. How to formulate a hypothesis-driven research question for studying CID 16129684?

- Methodological Answer : Use the PICO framework (Population/Problem, Intervention/Indicator, Comparison, Outcome) to structure the question. For example:

- "How does this compound (intervention) modulate [specific biological pathway] (outcome) in [cell type/organism] (population) compared to [existing compound/therapy] (comparison)?"

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .

- Key Steps :

Conduct a preliminary literature review to identify gaps.

Define measurable outcomes (e.g., IC50 values, binding affinity).

Ensure alignment with ethical guidelines for chemical research .

Q. What are the best practices for designing initial experiments to synthesize this compound?

- Methodological Answer :

- Step 1 : Review existing synthetic routes for structurally similar compounds (e.g., via SciFinder or Reaxys) to identify feasible methods .

- Step 2 : Optimize reaction conditions (solvent, temperature, catalysts) using small-scale trials.

- Step 3 : Validate purity and identity using HPLC, NMR, and mass spectrometry, adhering to protocols in for reproducibility .

- Critical Considerations :

- Document all parameters (e.g., yields, side products) to enable troubleshooting.

- Include negative controls to rule out artifacts .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Approach 1 : Perform a meta-analysis of existing studies to identify variables (e.g., dosage, assay type) causing discrepancies. Use statistical tools like ANOVA or regression modeling .

- Approach 2 : Replicate conflicting experiments under standardized conditions, controlling for variables such as cell line passage number or solvent purity .

Q. How to optimize analytical methods for characterizing this compound in complex matrices?

- Methodological Answer :

- Technique Comparison :

| Method | Strengths | Limitations |

|---|---|---|

| LC-MS | High sensitivity | Matrix interference |

| NMR | Structural specificity | Low throughput |

- Validation Steps :

Spike recovery experiments to assess accuracy.

Use internal standards (e.g., deuterated analogs) to correct for signal drift .

Q. How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

- Methodological Answer :

- Step 1 : Synthesize analogs with systematic modifications (e.g., substituent variations, stereochemistry).

- Step 2 : Use high-throughput screening to measure biological activity (e.g., enzyme inhibition).

- Step 3 : Apply QSAR modeling to correlate structural features with activity, using software like MOE or Schrödinger .

- Pitfall Avoidance :

- Ensure chemical diversity in analogs to avoid collinearity in models.

- Validate models with external test sets .

Methodological Guidance for Data Interpretation

Q. How to address non-reproducible results in this compound’s mechanistic studies?

- Methodological Answer :

- Root-Cause Analysis :

Audit lab protocols (e.g., reagent lot variability, equipment calibration).

Cross-validate findings using orthogonal assays (e.g., Western blot vs. ELISA).

- Documentation : Maintain detailed lab notebooks with raw data and metadata (e.g., incubation times, operator initials) .

Q. What statistical methods are appropriate for analyzing dose-response data for this compound?

- Methodological Answer :

- Recommended Tools :

- Non-linear regression (e.g., GraphPad Prism) to calculate EC50/IC50.

- Bootstrap resampling to estimate confidence intervals for small datasets.

- Reporting Standards : Include R² values, Hill slopes, and goodness-of-fit metrics .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines when publishing this compound research?

- Methodological Answer :

- Key Requirements :

Declare all conflicts of interest (e.g., funding from pharmaceutical companies).

Adhere to ARRIVE guidelines for preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.